1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol is a chemical compound characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to an ethan-1-ol backbone
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorobenzene followed by the introduction of a trifluoromethyl group. The final step involves the reduction of the nitro group to an alcohol. Industrial production methods may utilize catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro and chloro groups can participate in various biochemical reactions, influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
1-(4-Chloro-3-nitrophenyl)-3-(4-fluorophenyl)thiourea: This compound also contains a chloro and nitro group but differs in its thiourea moiety, which imparts different chemical properties and applications.
4-Chloro-3-nitrophenylthioureas: These compounds share the chloro and nitro groups but have different substituents, affecting their reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H5ClF3NO3 |
---|---|
Molekulargewicht |
255.58 g/mol |
IUPAC-Name |
1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-2-1-4(3-6(5)13(15)16)7(14)8(10,11)12/h1-3,7,14H |
InChI-Schlüssel |
YBDSSQNQHMOOKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.